molecular formula C17H14F2N4O4S B10899250 methyl 5-({4-[(E)-{[3-(difluoromethyl)-5-sulfanyl-4H-1,2,4-triazol-4-yl]imino}methyl]phenoxy}methyl)furan-2-carboxylate

methyl 5-({4-[(E)-{[3-(difluoromethyl)-5-sulfanyl-4H-1,2,4-triazol-4-yl]imino}methyl]phenoxy}methyl)furan-2-carboxylate

Cat. No.: B10899250
M. Wt: 408.4 g/mol
InChI Key: RBOBLWDJLQSFNM-DNTJNYDQSA-N
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Description

METHYL 5-{[4-({[3-(DIFLUOROMETHYL)-5-SULFANYL-4H-1,2,4-TRIAZOL-4-YL]IMINO}METHYL)PHENOXY]METHYL}-2-FUROATE is a complex organic compound that features a combination of difluoromethyl, sulfanyl, triazolyl, phenoxy, and furoate groups

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of METHYL 5-{[4-({[3-(DIFLUOROMETHYL)-5-SULFANYL-4H-1,2,4-TRIAZOL-4-YL]IMINO}METHYL)PHENOXY]METHYL}-2-FUROATE involves multiple steps, starting with the preparation of the triazole ring, followed by the introduction of the difluoromethyl and sulfanyl groups. The phenoxy and furoate groups are then attached through a series of nucleophilic substitution and esterification reactions. The reaction conditions typically involve the use of organic solvents, catalysts, and controlled temperatures to ensure high yields and purity .

Industrial Production Methods

Industrial production of this compound may involve continuous flow processes to enhance reaction efficiency and yield. These methods allow for precise control of reaction parameters, such as temperature, pressure, and reactant concentrations, leading to improved scalability and reproducibility .

Chemical Reactions Analysis

Types of Reactions

METHYL 5-{[4-({[3-(DIFLUOROMETHYL)-5-SULFANYL-4H-1,2,4-TRIAZOL-4-YL]IMINO}METHYL)PHENOXY]METHYL}-2-FUROATE can undergo various chemical reactions, including:

Common Reagents and Conditions

Common reagents used in these reactions include oxidizing agents like hydrogen peroxide for oxidation, reducing agents like sodium borohydride for reduction, and nucleophiles like amines for substitution reactions. The reactions are typically carried out under controlled temperatures and in the presence of catalysts to enhance reaction rates and selectivity .

Major Products

The major products formed from these reactions depend on the specific conditions and reagents used. For example, oxidation of the sulfanyl group can yield sulfoxides or sulfones, while nucleophilic substitution can introduce various functional groups onto the phenoxy or furoate moieties .

Mechanism of Action

The mechanism of action of METHYL 5-{[4-({[3-(DIFLUOROMETHYL)-5-SULFANYL-4H-1,2,4-TRIAZOL-4-YL]IMINO}METHYL)PHENOXY]METHYL}-2-FUROATE involves its interaction with molecular targets such as enzymes or receptors. The difluoromethyl and sulfanyl groups can modulate the compound’s binding affinity and specificity, while the triazole ring can participate in hydrogen bonding and other interactions. These interactions can lead to the modulation of biological pathways and the exertion of therapeutic effects .

Comparison with Similar Compounds

Similar Compounds

Uniqueness

METHYL 5-{[4-({[3-(DIFLUOROMETHYL)-5-SULFANYL-4H-1,2,4-TRIAZOL-4-YL]IMINO}METHYL)PHENOXY]METHYL}-2-FUROATE is unique due to its combination of functional groups, which confer specific chemical and biological properties. The presence of both difluoromethyl and sulfanyl groups, along with the triazole ring, makes it a versatile compound for various applications .

Properties

Molecular Formula

C17H14F2N4O4S

Molecular Weight

408.4 g/mol

IUPAC Name

methyl 5-[[4-[(E)-[3-(difluoromethyl)-5-sulfanylidene-1H-1,2,4-triazol-4-yl]iminomethyl]phenoxy]methyl]furan-2-carboxylate

InChI

InChI=1S/C17H14F2N4O4S/c1-25-16(24)13-7-6-12(27-13)9-26-11-4-2-10(3-5-11)8-20-23-15(14(18)19)21-22-17(23)28/h2-8,14H,9H2,1H3,(H,22,28)/b20-8+

InChI Key

RBOBLWDJLQSFNM-DNTJNYDQSA-N

Isomeric SMILES

COC(=O)C1=CC=C(O1)COC2=CC=C(C=C2)/C=N/N3C(=NNC3=S)C(F)F

Canonical SMILES

COC(=O)C1=CC=C(O1)COC2=CC=C(C=C2)C=NN3C(=NNC3=S)C(F)F

Origin of Product

United States

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